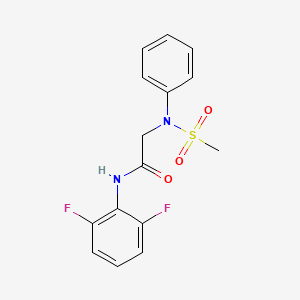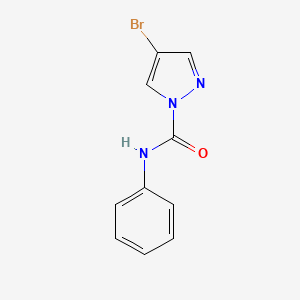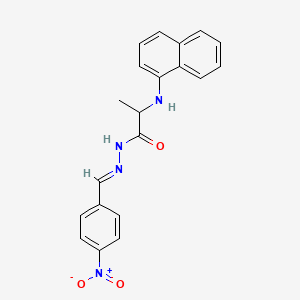
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as SU5416, is a synthetic small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Sugen Inc. in 1998 as a potential anti-angiogenic drug for cancer treatment.
Mecanismo De Acción
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid selectively binds to VEGFR-2 and prevents the activation of downstream signaling pathways that promote angiogenesis. This results in the inhibition of new blood vessel formation and the reduction of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic properties, 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell migration and invasion. 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its specificity for VEGFR-2, which allows for targeted inhibition of angiogenesis. However, 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has a relatively short half-life and may require frequent dosing to maintain therapeutic efficacy. Additionally, its use may be limited by potential off-target effects and toxicity.
Direcciones Futuras
There are several potential future directions for research involving 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis. Another direction is the investigation of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with immunotherapy for the treatment of cancer. Additionally, there is ongoing research into the use of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in other diseases such as pulmonary hypertension and wound healing.
Métodos De Síntesis
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps starting from commercially available starting materials. The key step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst to form the isoindoline intermediate. This is followed by a series of functional group transformations to yield the final product.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its anti-angiogenic properties in cancer research. It has been shown to inhibit the growth of various tumors by blocking the VEGF signaling pathway, which is essential for the formation of new blood vessels that supply nutrients to the tumor. 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been investigated for its potential use in treating other diseases such as diabetic retinopathy and macular degeneration.
Propiedades
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO5/c16-8-2-4-12(18)11(6-8)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNQTMCUBNKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)


![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)